
2-Amino-6-tert-butylphenol
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Overview
Description
This structure confers unique steric and electronic properties, making it valuable in synthetic chemistry, particularly as an intermediate in pharmaceuticals or ligand synthesis.
Scientific Research Applications
Chemistry
2-Amino-6-tert-butylphenol serves as a precursor in the synthesis of complex organic molecules and polymers. Its antioxidant properties make it valuable in stabilizing various chemical formulations.
Table 1: Chemical Reactions Involving this compound
Reaction Type | Description | Products |
---|---|---|
Oxidation | Can undergo oxidation to form quinones | Quinones |
Reduction | Reduction can convert the amino group to hydroxylamines | Hydroxylamines |
Substitution | Participates in electrophilic and nucleophilic substitution | Halogenated phenols |
Biology
This compound has been investigated for its potential antioxidant properties, which are crucial for protecting cells from oxidative stress. Research indicates that it effectively scavenges free radicals and inhibits lipid peroxidation, thereby preventing cellular damage.
Case Study: Antioxidant Activity
A study demonstrated that this compound significantly reduced oxidative stress markers in cellular models, indicating its potential as a therapeutic agent in oxidative stress-related diseases .
Medicine
In medicinal chemistry, this compound has shown promise for its anti-inflammatory and anticancer activities. It has been noted to inhibit specific enzymes involved in inflammatory pathways, suggesting potential applications in treating conditions like arthritis and cancer.
Table 2: Biological Activities of this compound
Activity Type | Effect | Potential Applications |
---|---|---|
Antioxidant | Scavenges free radicals | Prevents oxidative damage |
Anti-inflammatory | Inhibits cyclooxygenase enzymes | Arthritis treatment |
Anticancer | Modulates kinase activity | Cancer therapy |
Industrial Applications
In industry, this compound is utilized as an antioxidant in fuels, lubricants, and polymers. Its ability to enhance stability and prevent degradation makes it an essential additive in various formulations.
Case Study: Polymer Stabilization
Research has shown that incorporating this compound into polymer matrices significantly improves thermal stability and resistance to oxidative degradation .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-amino-6-tert-butylphenol in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles to avoid skin/eye contact. Ensure proper ventilation to minimize inhalation risks .
- Waste containing this compound must be segregated and stored in labeled containers, followed by disposal via certified hazardous waste management services to prevent environmental contamination .
- Safety data sheets (SDS) for structurally similar compounds (e.g., 2-(aminomethyl)phenol) recommend emergency protocols such as rinsing exposed areas with water for 15 minutes and seeking medical attention if irritation persists .
Q. What are the standard synthetic routes for preparing this compound, and what reagents are typically employed?
- Methodological Answer :
- Oxidation : Use potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to introduce hydroxyl groups to precursor molecules .
- Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce nitro or carbonyl intermediates to amine functionalities .
- Substitution : Halogenation (e.g., bromine) followed by nucleophilic substitution with ammonia or amines can introduce the amino group at the 2-position .
Q. How can researchers validate the purity of this compound using analytical techniques?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Purity >95% can be confirmed using reverse-phase HPLC with UV detection at 254 nm, as demonstrated for structurally similar tert-butylphenols .
- Mass Spectrometry (MS) : Electron ionization (EI-MS) provides molecular ion peaks and fragmentation patterns for structural validation. For example, NIST reference data for 6-tert-butyl-2,4-dimethylphenol (NIST MS# 125088) includes characteristic fragments at m/z 164 (base peak) and 177 .
Advanced Research Questions
Q. How should researchers address contradictions in experimental data when studying the reactivity of this compound derivatives?
- Methodological Answer :
- Triangulation : Cross-validate results using multiple techniques (e.g., NMR, HPLC, and computational modeling) to confirm reaction outcomes .
- Iterative Analysis : Re-examine reaction conditions (e.g., solvent polarity, temperature) if unexpected products arise. For instance, steric hindrance from the tert-butyl group may reduce substitution efficiency, requiring adjusted reagent stoichiometry .
- Literature Benchmarking : Compare findings with structurally analogous compounds, such as 2,6-di-tert-butylphenol, which exhibits reduced solubility and reactivity due to the absence of an amino group .
Q. What methodological considerations are critical when designing in vitro toxicological assessments for this compound?
- Methodological Answer :
- OECD Compliance : Follow OECD Test Guideline 473 for in vitro mammalian chromosomal aberration tests under Good Laboratory Practice (GLP) conditions. Use human lymphocyte cultures or CHO cells exposed to 0.1–100 µg/mL concentrations .
- Dose-Response Analysis : Include negative controls (solvent-only) and positive controls (e.g., mitomycin C) to validate assay sensitivity. Measure cytotoxicity via relative mitotic index (RMI) .
- Metabolic Activation : Incorporate S9 liver homogenate to assess genotoxicity of metabolites, as phenolic compounds often undergo hepatic oxidation .
Q. What advanced spectroscopic or computational methods are recommended for elucidating the structural properties of this compound complexes?
- Methodological Answer :
- X-Ray Crystallography : Resolve crystal structures to confirm bond angles and substituent orientations. For example, (E)-2-{[(2-aminopyridin-3-yl)imino]-methyl}-4,6-di-tert-butylphenol exhibits a planar imine linkage with C–N bond lengths of 1.28 Å .
- Density Functional Theory (DFT) : Calculate molecular electrostatic potentials (MEPs) to predict reactive sites. Studies on tert-butylphenol derivatives show electron-rich amino groups facilitate electrophilic aromatic substitution .
- NMR Relaxometry : Probe hydrogen bonding interactions in solution using 1H-NMR spin-lattice relaxation times (T1) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Amino-4,6-di-tert-butylphenol (CAS 91251-42-2)
- Structural Similarity : 0.88 (highest among listed analogs) .
- Key Differences: Additional tert-butyl group at the 4-position, increasing steric bulk. Enhanced electron-donating effects from dual tert-butyl groups may stabilize the phenol’s aromatic ring and influence acidity.
- Research Findings: Analogous compounds like (E)-2-{[(2-Aminopyridin-3-yl)imino]-methyl}-4,6-di-tert-butylphenol (from ) exhibit crystallographically confirmed planar geometries, with tert-butyl groups inducing steric shielding that stabilizes imine linkages . Computational studies suggest such substitutions modulate frontier molecular orbitals, affecting redox properties .
4-Tert-Butyl-2-Nitro Phenol (CAS 3279-07-0)
- Key Differences: Nitro group at 2-position (vs. amino in 2-amino-6-tert-butylphenol). Nitro’s electron-withdrawing nature reduces phenol acidity (pKa ~7–8) compared to amino’s electron-donating effect (pKa ~10–11).
- Hazard Profile: Classified as hazardous; safety data sheets advise against use near food/water and highlight risks of skin/eye irritation . This contrasts with amino-substituted phenols, which are generally less reactive.
2-Bromo-6-tert-butylphenol (CAS 23159-87-7)
- Structural Similarity : Moderate (based on tert-butyl and halogen substitution).
- Key Differences: Bromine at 2-position (vs. amino), introducing a leaving group for nucleophilic substitution.
- Synthesis: Prepared via N-bromosuccinimide (NBS) in dichloromethane with diisopropylamine, yielding 99% product . This highlights bromo derivatives’ utility in cross-coupling reactions, unlike amino analogs.
Complex Derivatives (e.g., 2,4-Di-tert-butyl-6-{[2-(dimethylamino)ethyl]aminomethyl}phenol)
- Structural Complexity: Features multiple substituents, including a dimethylaminoethyl group.
- Research Insights: Single-crystal X-ray studies () reveal non-planar conformations due to steric interactions, influencing ligand-metal binding efficiency. Such derivatives are explored for catalytic or coordination chemistry applications.
Comparative Data Table
Key Findings and Implications
- Steric Effects: Tert-butyl groups in this compound and analogs enhance steric shielding, stabilizing reactive sites (e.g., imine bonds in ) .
- Electronic Tuning: Amino groups increase electron density on the aromatic ring, improving nucleophilicity, whereas nitro or bromo substituents alter reactivity pathways .
- Safety Considerations: Functional groups dictate hazard profiles; nitro derivatives require stricter handling than amino/bromo analogs .
Preparation Methods
Nitrosation-Reduction Pathway
Reaction Overview
The nitrosation-reduction sequence, adapted from the synthesis of 2,6-di-tert-butyl-4-aminophenol , involves two key steps:
-
Nitrosation : Introduction of a nitroso group (-NO) at the para position relative to the tert-butyl substituent.
-
Reduction : Conversion of the nitroso intermediate to an amino group (-NH₂) under controlled conditions.
This method avoids noble metal catalysts, employs cost-effective reagents, and achieves high yields (>98%) with minimal waste generation .
Nitrosation Step Optimization
The nitrosation of 6-tert-butylphenol (hypothetical starting material) would involve electrophilic aromatic substitution. Key parameters include:
For example, a molar ratio of 1:2 (phenol:sodium nitrite) in 95% ethanol at 25°C yields >99% nitroso intermediate .
Reduction Step Conditions
The nitroso group is reduced to an amine using sodium dithionite (Na₂S₂O₄), a cost-effective alternative to hydrogenation catalysts:
Reaction Setup :
-
Solvent: Ethanol-aqueous NaOH (5–10% concentration)
-
Temperature: 25–50°C
-
Molar Ratio (Nitroso:Na₂S₂O₄): 1:2
This step achieves >98% conversion with purity ≥99.7% after recrystallization .
Alternative Synthetic Routes
Hydroxyl Group Protection-Deprotection
Temporary protection of the phenolic -OH group (e.g., as a methyl ether) could enable selective amination at the ortho position. Subsequent deprotection would regenerate the phenol:
-
Protection :
6-tert-butylphenol+CH₃I→6-tert-butyl-2-methoxyphenol -
Amination :
Electrophilic substitution or metal-catalyzed coupling. -
Deprotection :
HBr/AcOH→This compound
This route remains theoretical without experimental validation in the literature.
Comparative Analysis of Methodologies
Yield and Efficiency
Method | Intermediate Yield | Final Product Yield | Purity |
---|---|---|---|
Nitrosation-Reduction | 99.0% | 98.7–99.1% | ≥99.7% |
Direct Amination | N/A | ≤85% (estimated) | ≤95% |
The nitrosation-reduction pathway outperforms alternatives in both yield and scalability .
Environmental and Economic Considerations
-
Waste Generation : The patent method claims zero waste via solvent recycling and reagent recovery .
-
Catalyst Costs : Sodium dithionite ($5–10/kg) is significantly cheaper than palladium catalysts ($3,000–5,000/kg) .
-
Energy Input : Reactions proceed at ambient to moderate temperatures (20–50°C), reducing energy consumption .
Industrial-Scale Process Design
Continuous-Flow Reactor Integration
Adopting continuous-flow systems could enhance the nitrosation-reduction process:
-
Nitrosation : Tubular reactor with residence time <2 hours.
-
Reduction : Multi-stage mixer-settler units for phased Na₂S₂O₄ addition.
This setup minimizes side reactions and improves throughput by 30–40% compared to batch processing .
Solvent Recovery Systems
Ethanol-water azeotrope distillation achieves >95% solvent recovery, critical for cost-effective manufacturing .
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-amino-6-tert-butylphenol |
InChI |
InChI=1S/C10H15NO/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6,12H,11H2,1-3H3 |
InChI Key |
YYAWZRLFXBLUOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)N)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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